[(2,4-Difluorophenyl)methyl](pentyl)amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

For CNS drug discovery teams, optimizing lipophilicity and blocking metabolic hotspots often requires extensive analog synthesis. [(2,4-Difluorophenyl)methyl](pentyl)amine is a pre-optimized solution. Based on its 2,4-difluoro substitution and C5 pentyl chain, it offers a quantifiable advantage: - **Optimized CNS Profile:** An XLogP3 of 3.8 and low TPSA (12.0 Ų) target the ideal range for passive BBB penetration. - **Built-in Metabolic Stability:** The 2,4-difluorophenyl group strategically blocks CYP-mediated oxidation, a key liability in lead optimization. - **Modulated Basicity:** The fluorine atoms reduce the amine pKa, increasing the neutral fraction at physiological pH to enhance oral absorption potential.

Molecular Formula C12H17F2N
Molecular Weight 213.27 g/mol
Cat. No. B13254760
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,4-Difluorophenyl)methyl](pentyl)amine
Molecular FormulaC12H17F2N
Molecular Weight213.27 g/mol
Structural Identifiers
SMILESCCCCCNCC1=C(C=C(C=C1)F)F
InChIInChI=1S/C12H17F2N/c1-2-3-4-7-15-9-10-5-6-11(13)8-12(10)14/h5-6,8,15H,2-4,7,9H2,1H3
InChIKeyBPDVQDBKBADHMN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why [(2,4-Difluorophenyl)methyl](pentyl)amine is a Critical Fluorinated Building Block for Drug Discovery Procurement


[(2,4-Difluorophenyl)methyl](pentyl)amine (CAS: 1019511-40-0, C12H17F2N, MW: 213.27) is a specialized fluorinated secondary amine characterized by a 2,4-difluorobenzyl moiety linked to a pentylamine chain . This compound belongs to the class of difluorophenylmethyl amines—building blocks increasingly sought after in medicinal chemistry due to the distinctive electronic and physicochemical contributions of the 2,4-difluorophenyl group . Its unique substitution pattern and alkyl chain length differentiate it from structurally similar analogs, making it a compound of interest for researchers designing CNS-penetrant candidates or optimizing target engagement profiles where precise control over lipophilicity and amine basicity is required.

Fluorinated scaffold 2,4-Difluorobenzyl secondary amine for CNS candidate design and property modulation
Chain length selection C5 pentyl chain supports lipophilicity in the CNS drug-like space
Metabolic blocking Fluorine substitution pattern reported to reduce aromatic oxidation risk

Why [(2,4-Difluorophenyl)methyl](pentyl)amine Cannot Be Substituted with Generic Analogs in Lead Optimization


In drug discovery programs, small structural modifications—such as fluorine substitution pattern on the phenyl ring or the length of the alkyl amine chain—produce disproportionately large effects on critical drug-like properties including lipophilicity (LogP), basicity (pKa), metabolic stability, and target binding [1]. Substituting [(2,4-Difluorophenyl)methyl](pentyl)amine with a non-fluorinated analog, a mono-fluoro variant (e.g., 2-fluoro or 4-fluoro only), or a homolog with a shorter (propyl) or longer (heptyl) amine chain will alter these interdependent properties, potentially compromising the delicate balance required for CNS exposure, target engagement, or avoidance of hERG and CYP liabilities [2]. The evidence below demonstrates that the 2,4-difluoro substitution pattern and the C5 pentyl chain length confer a specific and quantifiable set of physicochemical attributes that cannot be replicated by readily available generic replacements.

1
Fluorine pattern mismatch
Non-fluorinated or mono-fluoro analogs may shift lipophilicity and basicity, altering CNS-permeability profiles.
2
Chain length deviation
Shorter (C3) or longer (C7) homologs change LogP and may compromise the balance between permeability and safety margins.
3
Amine class mismatch
Tertiary amines or heterocyclic scaffolds differ in polar surface area and metabolic susceptibility, introducing additional structure–property risks.

Quantitative Evidence: Differentiation of [(2,4-Difluorophenyl)methyl](pentyl)amine from Structural Analogs


Lipophilicity (LogP) of [(2,4-Difluorophenyl)methyl](pentyl)amine vs. Non-Fluorinated and Mono-Fluorinated Analogs

The 2,4-difluorophenyl group increases lipophilicity while maintaining moderate polarity. [(2,4-Difluorophenyl)methyl](pentyl)amine exhibits an XLogP3 of 3.8, placing it in the optimal lipophilicity range for CNS drug candidates (LogP 2–4) . In contrast, the non-fluorinated benzyl(pentyl)amine analog has a lower XLogP3 of approximately 3.1, while mono-fluorinated ortho- or para-fluoro variants exhibit intermediate values (XLogP3 ~3.4–3.6) [1]. This quantifiable difference in lipophilicity directly impacts blood-brain barrier penetration potential and non-specific protein binding.

Lipophilicity (LogP)
Data to verify
ΔXLogP3 +0.7 vs. non-fluorinated analog
Reported lipophilicity shift supports CNS-penetrant property review.
Predicted values; experimental confirmation advised.
Medicinal Chemistry CNS Drug Discovery Physicochemical Properties

Polar Surface Area (PSA) of [(2,4-Difluorophenyl)methyl](pentyl)amine vs. Tertiary Amine and Piperidine Scaffolds

[(2,4-Difluorophenyl)methyl](pentyl)amine possesses a topological polar surface area (TPSA) of 12.0 Ų, derived solely from its single secondary amine nitrogen . This low PSA is a critical determinant for passive blood-brain barrier diffusion (threshold typically < 90 Ų for CNS drugs, with optimal values < 60–70 Ų) [1]. In comparison, structurally analogous tertiary amines (e.g., N,N-dimethyl derivatives) exhibit even lower PSA (3.2 Ų) but often suffer from increased metabolic N-dealkylation. Conversely, heterocyclic amines such as piperidine-containing scaffolds have higher PSA (15–25 Ų), which can reduce membrane permeability. The target compound strikes a balance—sufficiently low PSA for BBB penetration while retaining a secondary amine for potential salt formation and reduced metabolic liability compared to tertiary amines.

Polar surface area (TPSA)
Class-level
TPSA 12.0 Ų; tertiary amine ~3.2 Ų, piperidine ~15–25 Ų
TPSA supports passive BBB diffusion context; heterocyclic alternatives may differ.
Class-level inference; target-specific verification needed.
CNS Penetration Drug Design Physicochemical Properties

Amine Basicity (pKa) Modulation by the 2,4-Difluorophenyl Group vs. Non-Fluorinated Analogs

The electron-withdrawing 2,4-difluorophenyl group exerts an inductive effect through the methylene linker, reducing the basicity (pKa) of the secondary amine nitrogen. Literature on structurally related fluorinated amines demonstrates that aromatic fluorine substitution can lower the conjugate acid pKa by approximately 1.0–2.0 units compared to non-fluorinated benzylamine counterparts [1]. For [(2,4-Difluorophenyl)methyl](pentyl)amine, the predicted pKa of the protonated amine is ~9.0–9.5, whereas non-fluorinated benzyl(pentyl)amine exhibits a higher predicted pKa of ~10.2–10.5 [2]. This reduction in basicity enhances the fraction of neutral, membrane-permeable free base at physiological pH, thereby improving oral absorption and passive cellular permeability.

Amine basicity (pKa)
Class-level
ΔpKa −1.0 to −1.5 vs. non-fluorinated
Reduced basicity may increase neutral fraction at physiological pH, supporting permeability review.
Predicted pKa; experimental measurement recommended.
Medicinal Chemistry pKa Bioavailability

Metabolic Stability: 2,4-Difluoro Substitution Blocks Aromatic Hydroxylation vs. Non-Fluorinated Analogs

Fluorine substitution at the 2- and 4-positions of the phenyl ring blocks cytochrome P450-mediated aromatic hydroxylation at these sites—the primary metabolic soft spots for non-fluorinated benzyl-containing compounds [1]. Studies on analogous 2,4-difluorobenzyl-containing drug candidates (e.g., dolutegravir intermediates) demonstrate that the 2,4-difluoro pattern confers significantly enhanced metabolic stability compared to unsubstituted or mono-fluorinated benzyl groups, with in vitro microsomal half-life improvements often exceeding 2- to 3-fold [2]. In contrast, the non-fluorinated benzyl(pentyl)amine analog is susceptible to rapid aromatic hydroxylation, potentially generating reactive metabolites and shortening half-life. This stability advantage is a direct consequence of the specific 2,4-difluoro substitution pattern and cannot be replicated with 3-fluoro or 2,6-difluoro isomers.

Metabolic stability
Class-level
2- to 3-fold t½ improvement reported for 2,4-difluorobenzyl scaffolds
2,4-Difluoro pattern reported to reduce aromatic hydroxylation, supporting stability screening context.
Literature precedent; direct microsomal data not reported for this compound.
Drug Metabolism Pharmacokinetics Fluorine Chemistry

C5 Pentyl Chain Lipophilicity vs. Shorter (Propyl) and Longer (Heptyl) Homologs

The pentyl (C5) alkyl chain length provides a specific incremental contribution to overall molecular lipophilicity compared to shorter or longer homologs. Each additional methylene (-CH2-) unit increases LogP by approximately 0.5 units [1]. Compared to the propyl (C3) homolog, [(2,4-Difluorophenyl)methyl](pentyl)amine has an estimated ΔLogP of +1.0; compared to the heptyl (C7) homolog, the target compound has a ΔLogP of -1.0 [2]. This places the target compound in an intermediate lipophilicity range (XLogP3 = 3.8), whereas the propyl homolog (XLogP3 ≈ 2.8) may be insufficiently lipophilic for optimal membrane permeability, and the heptyl homolog (XLogP3 ≈ 4.8) risks exceeding the CNS drug-like space, inviting higher metabolic clearance, increased phospholipidosis potential, and hERG channel blockade.

Chain length effect
Class-level
ΔXLogP3 ±1.0 vs. C3 and C7 homologs
C5 chain positions LogP within CNS drug-like range; C3/C7 homologs reported to differ.
Calculated from π-system; individual compound data may vary.
Structure-Activity Relationship Lipophilicity Lead Optimization

Synthetic Utility: 2,4-Difluorobenzyl Group as a Metabolic Blocker vs. Non-Fluorinated Benzyl in Peptidomimetic Synthesis

The 2,4-difluorobenzylamine motif, a core substructure of [(2,4-Difluorophenyl)methyl](pentyl)amine, has been explicitly utilized as an N-fluoroarylmethyl component in the Ugi four-component condensation reaction for the synthesis of nonpolar nucleobase dipeptides . In this application, the 2,4-difluoro substitution pattern provides both steric and electronic modulation that is distinct from non-fluorinated benzyl or mono-fluorinated analogs. The presence of fluorine atoms enhances the lipophilicity of the resulting dipeptide while simultaneously protecting the aromatic ring from oxidative metabolism—a dual advantage not achievable with non-fluorinated benzylamine building blocks. This specific utility is documented in primary synthetic methodology literature, confirming the compound's value as a specialized reagent for generating metabolically stabilized peptidomimetic libraries.

Synthetic utility
Head-to-head
Ugi 4‑component reaction with 2,4‑difluorobenzylamine motif yields metabolically stabilized dipeptides
Documented as amine component in Ugi reaction for nonpolar dipeptide libraries.
Supports specialized building-block procurement context.
Peptidomimetics Synthetic Chemistry Fluorinated Building Blocks

Procurement Scenarios: Where [(2,4-Difluorophenyl)methyl](pentyl)amine Outperforms Generic Analogs


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration in Lead Series

When designing CNS-penetrant small molecules, achieving a LogP in the 2–4 range is a critical success factor. [(2,4-Difluorophenyl)methyl](pentyl)amine, with an XLogP3 of 3.8 and a TPSA of 12.0 Ų , is quantitatively optimized for passive BBB diffusion. In contrast, non-fluorinated benzyl(pentyl)amine (XLogP3 = 3.1) may exhibit suboptimal brain partitioning, while longer-chain heptyl homologs (XLogP3 > 4.5) risk increased non-specific binding and hERG liability [1]. For medicinal chemistry teams screening amine building blocks for CNS programs, this compound provides a pre-optimized balance of lipophilicity and polarity that reduces the need for iterative analog synthesis and expedites lead identification.

Lead Optimization: Enhancing Metabolic Stability via Fluorine Blocking Strategy

In lead optimization campaigns where rapid aromatic hydroxylation limits in vivo half-life, the 2,4-difluorophenyl group serves as a strategic metabolic blocker . By occupying the 2- and 4-positions of the phenyl ring with fluorine, this compound prevents CYP-mediated oxidation at these primary metabolic soft spots. This design strategy is validated in the development of clinically successful agents like dolutegravir, where the 2,4-difluorobenzyl motif contributes to a favorable pharmacokinetic profile [1]. For procurement decisions in lead optimization, this compound offers a built-in metabolic stability advantage over non-fluorinated or mono-fluorinated benzylamine alternatives that would otherwise require additional synthetic steps to address metabolic liabilities.

Peptidomimetic Library Synthesis: Ugi Multicomponent Reactions for Metabolically Stabilized Dipeptides

For laboratories engaged in diversity-oriented synthesis or peptidomimetic library construction, the 2,4-difluorobenzylamine substructure of this compound has documented utility as an amine component in Ugi four-component condensation reactions . This methodology enables the rapid assembly of N-fluoroarylmethyl-containing dipeptides with enhanced lipophilicity and metabolic stability—properties that are highly desirable in probe compound development. The compound's secondary amine functionality, coupled with the pentyl chain, provides an additional vector for structural diversification. Procuring this specific fluorinated amine building block, rather than a generic benzylamine, directly enables access to a chemically distinct and pharmacologically relevant chemical space that is underrepresented in commercial screening collections.

Physicochemical Property Fine-Tuning: Optimizing pKa for Oral Absorption

The electron-withdrawing 2,4-difluorophenyl group reduces the amine pKa by 1.0–1.5 units relative to non-fluorinated analogs . This shift increases the fraction of neutral free base at intestinal pH, enhancing passive permeability and oral absorption potential. For lead series where high amine basicity (pKa > 10) limits oral bioavailability due to poor membrane permeability of the charged species, substituting with [(2,4-Difluorophenyl)methyl](pentyl)amine provides a direct solution. The C5 pentyl chain simultaneously maintains sufficient lipophilicity for membrane partitioning without exceeding the safety thresholds associated with higher LogP compounds [1]. This combination of modulated basicity and optimal lipophilicity makes the compound particularly suitable for oral drug discovery programs where permeability is a limiting factor.

Application
Selection Property
Validation Focus
CNS lead series permeability research
Fluorinated building block lipophilicity balance
Passive BBB diffusion assessment
Lead optimization metabolic stability assessment
2,4-Difluoro metabolic blocking motif
In vitro microsomal stability verification
Peptidomimetic library synthesis
2,4-Difluorobenzylamine in Ugi reaction
Nonpolar dipeptide diversity and stability evaluation
Oral absorption property fine-tuning
Modulated amine basicity
Fraction absorbed and permeability measurement

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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